molecular formula C8H7ClN2O3 B14811529 3-Chloro-4-cyclopropoxy-2-nitropyridine

3-Chloro-4-cyclopropoxy-2-nitropyridine

Cat. No.: B14811529
M. Wt: 214.60 g/mol
InChI Key: YYZQZXRDNNXMGZ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-nitropyridine is a heterocyclic organic compound with the molecular formula C8H7ClN2O3. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives followed by chlorination and cyclopropoxylation. One common method involves the nitration of 4-cyclopropoxypyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitropyridine is then chlorinated using thionyl chloride or phosphorus pentachloride to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 3-chloro-4-cyclopropoxy-2-aminopyridine.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-cyclopropoxy-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitropyridine derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2

InChI Key

YYZQZXRDNNXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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